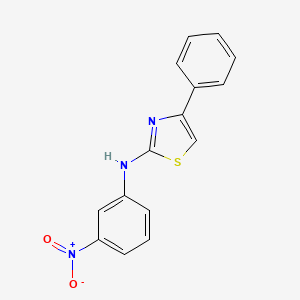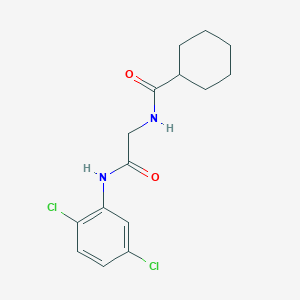![molecular formula C15H18N2O4 B5768520 6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B5768520.png)
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one is a complex organic compound with a unique structure that combines a benzo-oxazine ring with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one typically involves multiple steps. One common method includes the condensation of a benzo-oxazine derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl ethanone
- 5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone
- (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
Uniqueness
6-Methyl-4-(2-morpholin-4-yl-2-oxo-ethyl)-4H-benzo[1,4]oxazin-3-one stands out due to its unique combination of a benzo-oxazine ring and a morpholine moiety This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
6-methyl-4-(2-morpholin-4-yl-2-oxoethyl)-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-11-2-3-13-12(8-11)17(15(19)10-21-13)9-14(18)16-4-6-20-7-5-16/h2-3,8H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRVKDSPFDLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)


![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)

![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)


![1-[2-(2-CHLOROPHENOXY)ETHYL]-2-(PYRIDIN-2-YL)-1,3-BENZODIAZOLE](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

